Momordicine V

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

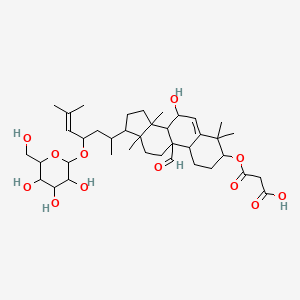

C39H60O12 |

|---|---|

Molecular Weight |

720.9 g/mol |

IUPAC Name |

3-[[9-formyl-7-hydroxy-4,4,13,14-tetramethyl-17-[6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C39H60O12/c1-20(2)14-22(49-35-33(48)32(47)31(46)27(18-40)50-35)15-21(3)23-10-11-38(7)34-26(42)16-25-24(39(34,19-41)13-12-37(23,38)6)8-9-28(36(25,4)5)51-30(45)17-29(43)44/h14,16,19,21-24,26-28,31-35,40,42,46-48H,8-13,15,17-18H2,1-7H3,(H,43,44) |

InChI Key |

LWNCCLUCDGANTA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C=C(C)C)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CCC4(C3C(C=C5C4CCC(C5(C)C)OC(=O)CC(=O)O)O)C=O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Momordicoside V from Momordica charantia

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Momordicoside V, a cucurbitane-type triterpenoid (B12794562) glycoside found in Momordica charantia (bitter melon). It details the discovery, structural elucidation, and methodologies for the isolation and purification of this compound. Additionally, it explores the potential biological activities and associated signaling pathways based on current research on related compounds from M. charantia.

Introduction to Momordicoside V

Momordica charantia, a plant renowned for its medicinal properties, is a rich source of bioactive phytochemicals, particularly cucurbitane-type triterpenoids and their glycosides, known as momordicosides.[1][2] These compounds are considered major contributors to the plant's pharmacological effects, including its well-documented anti-diabetic and anti-inflammatory properties.[3] Momordicoside V is a specific cucurbitane-type triterpene glycoside isolated from the fruits of M. charantia. While research on Momordicoside V is not as extensive as for some other momordicosides, its structural class suggests significant therapeutic potential.

Discovery and Structural Elucidation

The discovery of Momordicoside V was part of chemical investigations into the constituents of Momordica charantia fruits. Its structure was determined through chemical and spectroscopic methods. The elucidated structure of Momordicoside V is (23R)-5β,19-epoxycucurbita-6,24-diene-3β,23-diol 3-O-β-D-allopyranoside .

The structural characterization relies on a combination of advanced spectroscopic techniques:

-

Mass Spectrometry (MS): Used to determine the molecular formula and weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments are crucial for establishing the connectivity of atoms and the stereochemistry of the aglycone and the sugar moiety.[1]

Experimental Protocols: Extraction and Isolation

The isolation of Momordicoside V is a multi-step process involving extraction from the plant material, followed by fractionation and chromatographic purification. The following protocol is a synthesized representation based on established methods for isolating cucurbitane-type triterpenoids from M. charantia.[1]

Plant Material Preparation

-

Collect fresh fruits of Momordica charantia.

-

Wash the fruits thoroughly and slice them.

-

Dry the sliced fruit in a hot air oven at a temperature below 60°C to preserve the chemical integrity of the constituents.

-

Grind the dried material into a coarse powder.

Extraction

-

Macerate the powdered plant material in 80% ethanol (B145695) at room temperature. The soaking period should be extended for about one week to ensure exhaustive extraction.

-

Alternatively, employ modern extraction techniques like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE) for higher efficiency and reduced solvent consumption.

-

Filter the resulting extract to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Fractionation

-

Suspend the crude extract in water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). Momordicosides typically concentrate in the more polar fractions like ethyl acetate.

Chromatographic Purification

-

Subject the ethyl acetate fraction to column chromatography on a silica (B1680970) gel column.

-

Elute the column with a gradient of chloroform and methanol.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC). Pool fractions with similar TLC profiles.

-

Perform further purification of the pooled fractions using repeated column chromatography, including Sephadex LH-20.

-

Achieve final purification to yield pure Momordicoside V using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

Data Presentation

Quantitative data for the extraction and analysis of cucurbitane-type triterpenoids can vary based on the method used. The following tables provide comparative data for related compounds, which can serve as a reference for optimizing the isolation of Momordicoside V.

Table 1: Comparison of Extraction Methods for Cucurbitane-Type Triterpenoids from M. charantia

| Extraction Method | Solvent | Temperature (°C) | Duration (min) | Key Findings |

|---|---|---|---|---|

| Microwave-Assisted (MAE) | Methanol | 80 | 5 | Higher yield of total cucurbitane-type triterpenoids compared to UAE. |

| Ultrasound-Assisted (UAE) | 80% Ethanol | Not specified | 30 | A rapid method for extracting total momordicosides. |

| Hot Reflux Extraction | 50% Ethanol | 50 | 360 | A traditional but time-consuming method. |

Table 2: Representative HPLC Conditions for Analysis of Related Momordicosides

| Parameter | Condition |

|---|---|

| Column | Kromasil C18 (4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (64:36, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 203 nm |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

Biological Activity and Signaling Pathways

While specific biological studies on purified Momordicoside V are limited, its structural similarity to other momordicosides suggests it may possess similar pharmacological activities. Momordicosides as a class are known for their potential anti-diabetic and anti-inflammatory effects.

Putative Mechanism of Action: AMPK Activation

A primary mechanism of action for the anti-diabetic effects of momordicosides is the activation of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a crucial regulator of cellular energy homeostasis. Its activation in skeletal muscle and the liver can lead to increased glucose uptake and decreased glucose production, respectively. It is hypothesized that Momordicoside V may also exert its effects through this pathway.

Conclusion

Momordicoside V is a cucurbitane-type triterpenoid glycoside from Momordica charantia with significant potential for therapeutic applications. This guide has outlined its discovery, structure, and a representative protocol for its isolation and purification. While specific data on the biological activities of Momordicoside V are still emerging, the known functions of related compounds suggest that it may act as a potent modulator of key metabolic pathways like AMPK. Further research is warranted to fully elucidate the specific pharmacological profile of Momordicoside V and to validate its efficacy and safety for potential drug development.

References

Momordicine V: A Technical Guide to its Putative Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The scientific literature extensively details the mechanisms of action for various bioactive compounds from Momordica charantia (bitter melon), particularly Momordicine I. However, specific in-depth studies on the isolated compound Momordicine V are limited. This guide synthesizes the available data and extrapolates the probable mechanisms of action of this compound based on the activities of its close structural analog, Momordicine I, and other related cucurbitane triterpenoids. The experimental protocols and quantitative data presented are largely derived from studies on these related compounds and should be considered as a predictive framework for future research on this compound.

Executive Summary

This compound, a cucurbitane-type triterpenoid (B12794562) from Momordica charantia, is emerging as a compound of interest for its potential therapeutic applications, particularly in oncology and cardiovascular medicine. While direct research is nascent, evidence from closely related compounds, most notably Momordicine I, suggests that this compound likely exerts its biological effects through the modulation of multiple critical cellular signaling pathways. This technical guide consolidates the current understanding of these mechanisms, providing a foundation for further investigation into the specific therapeutic potential of this compound. The core putative mechanisms include the induction of apoptosis and autophagy, and the regulation of key signaling cascades such as PI3K/Akt/mTOR, AMPK, and c-Met/STAT3.

Core Putative Mechanisms of Action

The anti-cancer and cardioprotective effects of this compound are likely orchestrated through a multi-targeted approach, influencing several interconnected signaling pathways that govern cell proliferation, survival, and metabolism.

Induction of Apoptosis

This compound is predicted to induce programmed cell death in cancer cells via the intrinsic, mitochondria-dependent apoptotic pathway. This is a common mechanism for bioactive compounds found in Momordica charantia.[1] The proposed cascade involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, cytochrome c release, and the subsequent activation of caspase-3 and cleavage of PARP, culminating in DNA fragmentation and cell death.[1][2]

Modulation of Key Signaling Pathways

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its overactivation is a hallmark of many cancers.[3][4] Momordicine I has been shown to inhibit this pathway, and it is highly probable that this compound shares this mechanism.[3][5] Inhibition of this pathway by this compound would lead to decreased cell survival and proliferation.[6]

The AMP-activated protein kinase (AMPK) pathway is a crucial sensor of cellular energy status.[7] Activation of AMPK promotes catabolic processes while inhibiting anabolic pathways, thereby restoring cellular energy balance.[6] Bitter melon triterpenoids are known to activate AMPK, not by altering the AMP:ATP ratio, but through the upstream kinase CaMKKβ.[7][8][9] This activation is independent of LKB1, another major AMPK kinase.[7] By activating AMPK, this compound can induce autophagy and inhibit the anabolic mTOR pathway, contributing to its anti-cancer effects.[5]

The c-Met receptor tyrosine kinase and its downstream effector, STAT3, are critical for tumor growth, progression, and metastasis.[10] Momordicine I has been demonstrated to inhibit c-Met, leading to the inactivation of STAT3 and the downregulation of its target genes, which are involved in cell cycle progression and survival, such as c-Myc, survivin, and cyclin D1.[10][11] This inhibitory action on the c-Met/STAT3 axis is a significant component of its anti-tumor activity.

Quantitative Data Summary

The following tables summarize quantitative data from studies on Momordicine I and other relevant compounds from Momordica charantia, which can serve as a reference for designing experiments with this compound.

Table 1: Cytotoxicity of Momordicine I in Head and Neck Cancer Cell Lines [12]

| Compound | Cancer Cell Line | Cell Type | IC50 Value (48h) |

| Momordicine I | Cal27 | Head and Neck Squamous Cell Carcinoma | 7 µg/mL |

| Momordicine I | JHU022 | Head and Neck Squamous Cell Carcinoma | 17 µg/mL |

| Momordicine I | JHU029 | Head and Neck Squamous Cell Carcinoma | 6.5 µg/mL |

Table 2: In Vivo Administration of Momordicine I [13]

| Animal Model | Compound | Dosage | Administration | Frequency | Key Findings |

| C57Bl/6 Male Mice | Momordicine I | 20 mg/kg | Intraperitoneal | Single dose | Rapidly absorbed, with a maximum plasma concentration at 1 hour post-injection. No adverse events were observed. |

| Nude Mice (HNC xenograft) | Momordicine I | 30 mg/kg | Intraperitoneal | Once daily | Significant reduction in tumor growth. |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to investigate the in vitro anti-cancer effects of this compound, based on standard techniques and protocols from studies on Momordicine I and other Momordica charantia compounds.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µg/mL) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the indicated time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[3]

-

Incubation: Incubate in the dark at room temperature for 15-30 minutes.[3]

-

Flow Cytometry: Analyze the cells by flow cytometry within one hour.[3]

-

Quantification: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

-

Cell Lysis: Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-AMPK, AMPK, c-Met, p-STAT3, STAT3, Bax, Bcl-2, Caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities and normalize to the loading control.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway Diagrams

References

- 1. mdpi.com [mdpi.com]

- 2. Momordica charantia Extract Induces Apoptosis in Human Cancer Cells through Caspase- and Mitochondria-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Momordicine-I suppresses head and neck cancer growth by modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Activation of AMPK by Bitter Melon Triterpenoids Involves CaMKKβ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bitter Melon (Momordica charantia) Extract Inhibits Tumorigenicity and Overcomes Cisplatin-Resistance in Ovarian Cancer Cells Through Targeting AMPK Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

In Vitro Screening of Momordicine V Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

November 2025

Abstract

Momordicine V, a cucurbitane-type triterpenoid (B12794562) from Momordica charantia (bitter melon), represents a class of bioactive compounds with significant therapeutic potential. Preclinical studies on analogous compounds from bitter melon have highlighted promising anti-diabetic, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the in vitro methodologies to screen and characterize the bioactivity of this compound. It includes detailed experimental protocols for key assays, structured data tables for comparative analysis of related compounds, and visualizations of experimental workflows and associated signaling pathways to facilitate further research and drug development endeavors.

Introduction

Momordica charantia, commonly known as bitter melon, is a plant with a long history of use in traditional medicine for various ailments, including diabetes and inflammation[1][2][3]. The therapeutic effects of bitter melon are largely attributed to its rich composition of bioactive phytochemicals, particularly cucurbitane-type triterpenoids[4][5][6]. This compound belongs to this class of compounds, which have been shown to modulate key signaling pathways involved in metabolism, inflammation, and cell proliferation[7][8].

This guide outlines a systematic approach to the in vitro screening of this compound to elucidate its specific bioactivities. The protocols and data presented are based on established methodologies and findings from studies on closely related triterpenoids from M. charantia, providing a solid foundation for investigating this compound.

Anti-Diabetic Bioactivity Screening

The anti-diabetic potential of this compound can be assessed by investigating its effects on glucose metabolism and insulin (B600854) signaling. Key in vitro assays focus on enzyme inhibition and cellular glucose uptake.

α-Glucosidase and α-Amylase Inhibition Assays

These assays are crucial for identifying compounds that can lower postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes[9].

Experimental Protocol: α-Glucosidase Inhibition Assay

-

Preparation of Reagents:

-

α-glucosidase enzyme solution (from Saccharomyces cerevisiae).

-

p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate.

-

Phosphate (B84403) buffer (pH 6.8).

-

This compound stock solution (in DMSO).

-

Acarbose as a positive control.

-

-

Assay Procedure:

-

Add 50 µL of phosphate buffer, 10 µL of this compound (various concentrations), and 20 µL of α-glucosidase solution to each well of a 96-well plate.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of pNPG substrate.

-

Incubate at 37°C for another 15 minutes.

-

Stop the reaction by adding 50 µL of Na₂CO₃ solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC₅₀ value by plotting percentage inhibition against the concentration of this compound.

-

Experimental Protocol: α-Amylase Inhibition Assay

-

Preparation of Reagents:

-

α-amylase enzyme solution (from porcine pancreas).

-

Starch solution (1% in buffer).

-

Phosphate buffer (pH 6.9).

-

This compound stock solution (in DMSO).

-

Acarbose as a positive control.

-

Dinitrosalicylic acid (DNS) color reagent.

-

-

Assay Procedure:

-

Pre-incubate 20 µL of α-amylase solution with 20 µL of this compound (various concentrations) at 37°C for 20 minutes.

-

Add 20 µL of starch solution to start the reaction and incubate for a further 30 minutes.

-

Stop the reaction by adding 20 µL of DNS reagent.

-

Heat the plate in a boiling water bath for 10 minutes.

-

Cool to room temperature and add 200 µL of distilled water.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition and determine the IC₅₀ value as described for the α-glucosidase assay.

-

Table 1: In Vitro Anti-Diabetic Activity of M. charantia Triterpenoids

| Compound | Assay | Target Organism/Cell Line | IC₅₀ / Activity | Reference |

| Momordicoside A | α-Glucosidase Inhibition | Saccharomyces cerevisiae | Moderate Inhibition at 50 µM | [6] |

| Momordicoside M | α-Glucosidase Inhibition | Saccharomyces cerevisiae | Moderate Inhibition at 50 µM | [6] |

| Momordicinin | α-Amylase Inhibition | Porcine Pancreas | IC₅₀: 36 µM | [6] |

| Charantin | α-Amylase Inhibition | Porcine Pancreas | IC₅₀: 28 µM | [6] |

| Triterpenoid (unspecified) | Glucose Uptake | C2C12 myoblasts | >100% increase at 10 µM | [6] |

| Polypeptide k & MC Seed Oil | α-Glucosidase Inhibition | Saccharomyces cerevisiae | 79% Inhibition | [10] |

| Polypeptide k & MC Seed Oil | α-Amylase Inhibition | Porcine Pancreas | 38% Inhibition | [10] |

Workflow for Enzyme Inhibition Assays

Caption: General workflow for α-glucosidase and α-amylase inhibition assays.

Cellular Glucose Uptake Assay

This assay determines the ability of this compound to enhance glucose uptake in insulin-sensitive cell lines like C2C12 myotubes or 3T3-L1 adipocytes[11].

Experimental Protocol: Glucose Uptake in C2C12 Myotubes

-

Cell Culture and Differentiation:

-

Culture C2C12 myoblasts in DMEM with 10% FBS.

-

Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

-

-

Assay Procedure:

-

Starve the differentiated myotubes in serum-free DMEM for 2-4 hours.

-

Treat the cells with various concentrations of this compound or insulin (positive control) for 30 minutes.

-

Add 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG) and incubate for 10-15 minutes.

-

Wash the cells with ice-cold PBS to remove extracellular glucose.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter or fluorescence using a plate reader.

-

-

Data Analysis:

-

Normalize the glucose uptake to the total protein content in each well.

-

Express the results as a fold change relative to the untreated control.

-

Signaling Pathway: Insulin-Mediated Glucose Uptake

Cucurbitane-type triterpenoids from M. charantia have been shown to enhance glucose uptake via the IRS-1 signaling pathway[11]. Momordicine I, a related compound, is known to activate the AMPK pathway, which also promotes glucose uptake[7].

Caption: Hypothesized signaling pathways for this compound-induced glucose uptake.

Anti-Inflammatory Bioactivity Screening

The anti-inflammatory effects of this compound can be evaluated by its ability to inhibit the production of pro-inflammatory mediators in immune cells, such as macrophages.

Inhibition of Nitric Oxide (NO) Production

This assay measures the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated RAW 264.7 macrophages[12].

Experimental Protocol: NO Inhibition Assay

-

Cell Culture:

-

Culture RAW 264.7 macrophages in DMEM with 10% FBS.

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used for quantification.

-

Cytokine Production Assay (ELISA)

This assay quantifies the effect of this compound on the secretion of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12 in LPS-stimulated bone marrow-derived dendritic cells (BMDCs) or RAW 264.7 cells[1].

Experimental Protocol: Cytokine ELISA

-

Cell Stimulation:

-

Culture and stimulate cells with LPS in the presence or absence of this compound as described in the NO inhibition assay.

-

-

ELISA Procedure:

-

Use commercially available ELISA kits for TNF-α, IL-6, or IL-12.

-

Coat a 96-well plate with the capture antibody.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Add the enzyme conjugate (e.g., streptavidin-HRP).

-

Add the substrate and stop the reaction.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Table 2: In Vitro Anti-Inflammatory Activity of M. charantia Triterpenoids

| Compound | Assay | Cell Line | Effect | Reference |

| TCD | iNOS Expression | RAW 264.7 | Significant suppression at 40 µM | [13] |

| Momordicine I | iNOS Expression | RAW 264.7 | Dose-dependent inhibition (1-10 µM) | [13] |

| Cucurbitanes (general) | Cytokine Production (TNF-α, IL-6, IL-12 p40) | BMDCs | Potent inhibition | [1] |

| Ethanol Extract | NO Production | Macrophages | Significant inhibition | [12] |

| Ethanol Extract | Protein Denaturation | In vitro | IC₅₀: 157.45 µg/mL | [14] |

Signaling Pathway: NF-κB Inhibition

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammatory gene expression[7][8].

References

- 1. Inhibitory Effects of Cucurbitane-Type Triterpenoids from Momordica charantia Fruit on Lipopolysaccharide-Stimulated Pro-Inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo study of inhibitory potentials of α-glucosidase and acetylcholinesterase and biochemical profiling of M. charantia in alloxan-induced diabetic rat models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scialert.net [scialert.net]

- 4. Comprehensive Studies on the Regulation of Type 2 Diabetes by Cucurbitane-Type Triterpenoids in Momordica charantia L.: Insights from Network Pharmacology and Molecular Docking and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Momordica charantia L.—Diabetes-Related Bioactivities, Quality Control, and Safety Considerations [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Cytotoxic and Anti-Inflammatory Triterpenoids in the Vines and Leaves of Momordica charantia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Effect of Momordica charantia in the Treatment of Diabetes Mellitus: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Cucurbitane Triterpenoids from the Fruits of Momordica Charantia Improve Insulin Sensitivity and Glucose Homeostasis in Streptozotocin-Induced Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. Cytotoxic and Anti-Inflammatory Triterpenoids in the Vines and Leaves of Momordica charantia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Anti-Inflammatory Assay of Bitter Melon (Momordica Charantia L.) Ethanol Extract - Neliti [neliti.com]

A Technical Guide to the Structural Elucidation and Characterization of Momordica Triterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momordica charantia, commonly known as bitter melon, is a plant renowned for its diverse medicinal properties, which are largely attributed to its rich composition of bioactive compounds. Among these, the cucurbitane-type triterpenoids, including the momordicines, are of significant interest to the scientific community. While the user's query specifically requested information on Momordicine V, a thorough review of existing scientific literature reveals a notable scarcity of detailed structural and characterization data for this particular compound.

Therefore, this technical guide will focus on the general methodologies and techniques employed in the structural elucidation and characterization of Momordica triterpenoids, using the well-documented Momordicine I as a primary example. The principles and protocols described herein are broadly applicable to the study of novel compounds within this class.

Isolation and Purification of Momordica Triterpenoids

The initial step in the structural elucidation of a natural product is its isolation from the source material in a pure form. For Momordica triterpenoids, this typically involves a multi-step process.

Experimental Protocol: Extraction and Fractionation

-

Plant Material Preparation: The leaves, fruits, or entire plant of Momordica charantia are collected, dried, and ground into a fine powder to maximize the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material is typically extracted with a polar solvent such as ethanol (B145695) or methanol (B129727) at room temperature or under reflux. This process is often repeated multiple times to ensure exhaustive extraction of the target compounds.

-

Solvent Partitioning: The resulting crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. This step separates the compounds based on their polarity, with the triterpenoids commonly concentrating in the less polar fractions.

-

Chromatographic Separation: The fractions enriched with triterpenoids are subjected to various chromatographic techniques for further purification.

-

Column Chromatography: Silica gel column chromatography is a standard method for the initial separation of compounds. The column is eluted with a gradient of solvents, typically a mixture of hexane (B92381) and ethyl acetate or chloroform and methanol, with the polarity gradually increasing.

-

Sephadex LH-20 Chromatography: This technique is often used for further purification, particularly for separating compounds with similar polarities.

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is the final step to obtain highly pure compounds. A C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water.

-

The following diagram illustrates a typical workflow for the isolation and purification of Momordica triterpenoids.

Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the isolated compound. High-resolution electrospray ionization mass spectrometry (HRESIMS) is particularly useful for obtaining a precise molecular formula.[1]

Table 1: Mass Spectrometry Data for a Representative Momordica Triterpenoid

| Compound | Molecular Formula | Calculated m/z [M+Na]⁺ | Observed m/z [M+Na]⁺ |

| Kuguaovin A | C₃₅H₅₄O₇Na | 609.3762 | 609.3777 |

Data sourced from a study on cucurbitane-type triterpenoids from the vines of Momordica charantia.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to determine the carbon skeleton and the placement of functional groups.

-

¹H NMR: Provides information about the number and types of protons in the molecule, as well as their chemical environment and connectivity.

-

¹³C NMR: Shows the number and types of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.[2]

The following diagram illustrates the logical workflow of using different NMR techniques for structural elucidation.

Characterization of Biological Activity

Momordica triterpenoids have been reported to exhibit a wide range of biological activities.[3] In vitro and in vivo assays are conducted to characterize the pharmacological properties of the isolated compounds.

Commonly Investigated Biological Activities:

-

Anti-inflammatory Activity: Often evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Anticancer Activity: Assessed by testing the cytotoxicity of the compounds against various cancer cell lines.

-

Antidiabetic Activity: Investigated through assays such as α-glucosidase inhibition and effects on insulin (B600854) secretion.[4]

-

Antiviral Activity: Including studies on the inhibition of viruses such as HIV.

Table 2: Reported Biological Activities of Some Momordica Triterpenoids

| Compound/Extract | Biological Activity | Model/Assay | Reference |

| Kuguaovins A–G | Weak anti-inflammatory | Anti-NO production assay | |

| Momordicoside U | Moderate insulin secretion activity | In vitro insulin secretion assay | |

| CHCl₃ extract of M. dioica roots | Anticancer activity | L1210 cancer cell line |

Conclusion

The structural elucidation and characterization of Momordica triterpenoids is a systematic process that combines meticulous isolation techniques with advanced spectroscopic analysis. While specific data on this compound remains elusive, the established methodologies, exemplified by the study of compounds like Momordicine I, provide a robust framework for the discovery and characterization of novel bioactive molecules from Momordica charantia. Further research in this area holds significant promise for the development of new therapeutic agents.

References

- 1. Metabolite Profile of Cucurbitane-Type Triterpenoids of Bitter Melon (Fruit of Momordica charantia) and Their Inhibitory Activity against Protein Tyrosine Phosphatases Relevant to Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cucurbitane-Type Triterpenoids from the Vines of Momordica charantia and Their Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cucurbitane-type triterpenoids from Momordica charantia - PubMed [pubmed.ncbi.nlm.nih.gov]

Phytochemical Analysis of Momordicin V in Bitter Melon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Momordicin V, a cucurbitane-type triterpenoid (B12794562) glycoside found in the leaves of Momordica charantia (bitter melon), is a promising phytochemical with potential therapeutic applications. This technical guide provides a comprehensive overview of the phytochemical analysis of Momordicin V, including detailed experimental protocols for its extraction and isolation, a framework for its quantitative analysis, and an exploration of its potential biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

Momordica charantia, commonly known as bitter melon, has a long history of use in traditional medicine for treating a variety of ailments, including diabetes.[1] The plant is a rich source of a diverse array of bioactive compounds, with cucurbitane-type triterpenoids being among the most significant.[2] These compounds are largely responsible for the characteristic bitter taste and many of the pharmacological activities attributed to the plant.[3]

Momordicin V, chemically identified as 23-O-β-D-glucopyranosyl-7-hydroxy-3-O-malonylcucurbita-5,24-dien-19-al, is a member of this class of compounds and is predominantly found in the leaves of the plant. Structurally similar to other well-studied momordicins like Momordicin I, it is anticipated to possess significant biological activities. This guide focuses on the methodologies required for the comprehensive phytochemical analysis of Momordicin V.

Extraction and Isolation of Momordicin V

The isolation of Momordicin V from the leaves of Momordica charantia involves a multi-step process of extraction and chromatographic purification. The following protocol is adapted from established methods for the isolation of structurally related cucurbitane triterpenoids, such as Momordicin I and IV, from the same plant source.[4]

Experimental Protocol: Extraction and Isolation

2.1.1. Materials and Reagents:

-

Dried and powdered leaves of Momordica charantia

-

80% Ethanol (B145695) (v/v)

-

Petroleum Ether

-

Ethyl Acetate

-

n-Butanol

-

Silica (B1680970) gel for column chromatography (100-200 mesh)

-

Sephadex LH-20

-

Methanol (B129727) (HPLC grade)

-

Deionized water

-

Rotary evaporator

-

Chromatography columns

-

Fraction collector

2.1.2. Extraction Procedure:

-

Macerate 1 kg of dried, powdered leaves of Momordica charantia in 10 L of 80% ethanol at room temperature for 7 days, with occasional agitation.

-

Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

2.1.3. Liquid-Liquid Partitioning:

-

Suspend the crude ethanol extract in an appropriate volume of water.

-

Perform successive extractions with equal volumes of petroleum ether, ethyl acetate, and n-butanol.

-

Concentrate each fraction (petroleum ether, ethyl acetate, n-butanol, and the remaining aqueous fraction) under reduced pressure. The triterpenoid glycosides, including Momordicin V, are expected to be enriched in the n-butanol fraction.

2.1.4. Chromatographic Purification:

-

Subject the n-butanol fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of chloroform-methanol or a similar solvent system of increasing polarity.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing Momordicin V.

-

Pool the fractions containing the compound of interest and concentrate.

-

Further purify the enriched fraction using a Sephadex LH-20 column with methanol as the eluent to remove smaller impurities.

-

The final purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure Momordicin V.

Workflow for Extraction and Isolation

Quantitative Analysis of Momordicin V

Proposed HPLC Method for Quantification

3.1.1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient elution with methanol and water is commonly used for separating triterpenoid glycosides. A starting gradient could be:

-

0-20 min: 70-90% Methanol in Water

-

20-25 min: 90-100% Methanol

-

25-30 min: 100% Methanol

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Based on the UV absorbance of similar compounds, a wavelength of around 204-210 nm should be evaluated.

-

Column Temperature: 25-30 °C.

-

Injection Volume: 10-20 µL.

3.1.2. Method Validation Parameters:

For use in a research or quality control setting, the developed HPLC method should be validated according to ICH guidelines, including the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve.

-

Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

-

Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of quantitative data that would be generated during the validation of an HPLC method for Momordicin V.

| Validation Parameter | Specification | Hypothetical Result |

| **Linearity (R²) ** | ≥ 0.999 | 0.9995 |

| Range (µg/mL) | - | 5 - 100 |

| Precision (RSD%) | ||

| - Repeatability | ≤ 2% | 1.2% |

| - Intermediate Precision | ≤ 3% | 2.5% |

| Accuracy (Recovery %) | 98 - 102% | 99.5% |

| LOD (µg/mL) | - | 0.5 |

| LOQ (µg/mL) | - | 1.5 |

Biological Activities and Signaling Pathways

While direct studies on the biological activities and signaling pathways of Momordicin V are limited, significant insights can be drawn from research on the structurally similar compound, Momordicin I. These studies suggest that Momordicin V may possess anticancer, antidiabetic, and anti-inflammatory properties.

Potential Anticancer Activity and Associated Signaling Pathways

Research on Momordicin I has demonstrated its potential to inhibit the growth of head and neck cancer cells. The proposed mechanism involves the inhibition of the c-Met signaling pathway and its downstream effectors.

Key Signaling Pathway Components Modulated by Momordicin I:

-

c-Met: A receptor tyrosine kinase that, when activated, can lead to cell proliferation, migration, and invasion. Momordicin I has been shown to inhibit c-Met.

-

STAT3 (Signal Transducer and Activator of Transcription 3): A transcription factor that is often constitutively activated in cancer cells and promotes the expression of genes involved in cell survival and proliferation. Momordicin I has been found to inactivate STAT3.

-

Downstream Targets: The inhibition of the c-Met/STAT3 axis by Momordicin I leads to the downregulation of key proteins involved in cancer progression, including:

-

c-Myc: A proto-oncogene that plays a critical role in cell cycle progression and proliferation.

-

Survivin: An inhibitor of apoptosis.

-

Cyclin D1: A key regulator of cell cycle progression.

-

Recent studies have also indicated that Momordicin I can modulate metabolic pathways in cancer cells, including the inhibition of glycolysis and lipid metabolism, and the induction of autophagy through the AMPK/mTOR/Akt signaling pathway.

Potential Antidiabetic and Anti-inflammatory Activities

Bitter melon and its constituent compounds have been extensively studied for their antidiabetic effects. The mechanisms of action are multifaceted and include the stimulation of insulin (B600854) secretion, enhancement of glucose uptake in peripheral tissues, and inhibition of gluconeogenesis. Momordicin I has been shown to activate the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis.

Furthermore, Momordicin I has demonstrated anti-inflammatory properties by downregulating pro-inflammatory cytokines and inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Conclusion

Momordicin V is a promising bioactive compound from Momordica charantia with significant therapeutic potential. This technical guide provides a framework for its phytochemical analysis, including detailed protocols for extraction and isolation, and a basis for developing a validated quantitative HPLC method. The exploration of its potential biological activities, largely inferred from studies on the closely related Momordicin I, highlights its potential as a lead compound for the development of new therapeutics, particularly in the areas of oncology and metabolic diseases. Further research is warranted to fully elucidate the specific pharmacological profile and mechanisms of action of Momordicin V.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Momordica charantia: Functional Components and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchr.org [jchr.org]

- 4. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]

- 5. Npc141516 | C53H90O22 | CID 70699388 - PubChem [pubchem.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Studies of Momordicine Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies on Momordicine-I, a significant bioactive compound isolated from Momordica charantia (bitter melon). Due to the limited availability of specific data on "Momordicine V," this document focuses on the well-researched analog, Momordicine-I, and related extracts, offering valuable insights for drug development and cancer research professionals. This guide summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms.

Quantitative Cytotoxicity Data

The cytotoxic effects of Momordicine-I and various extracts of Momordica charantia have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Cytotoxicity of Momordicine-I

| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (hours) |

| Cal27 | Head and Neck Cancer | 7.0 | 48 |

| JHU029 | Head and Neck Cancer | 6.5 | 48 |

| JHU022 | Head and Neck Cancer | 17.0 | 48 |

| 4T1 | Triple-Negative Breast Cancer | 5.0 | Not Specified |

| MDA-MB-231 | Triple-Negative Breast Cancer | 10.0 | Not Specified |

| GBM8401 | Glioma | See Note 1 | 48 |

| LN229 | Glioma | See Note 1 | 48 |

Note 1: For glioma cell lines GBM8401 and LN229, Momordicine-I demonstrated a dose-dependent inhibitory effect on cell proliferation, though specific IC50 values in µg/mL were not explicitly stated in the provided search results. Treatment with 6-10 μM of Momordicine-I for 48 hours significantly induced apoptosis.[1]

Cytotoxicity of Momordica charantia Methanol (B129727) Extract (MCME)

A methanol extract of Momordica charantia (MCME) has demonstrated cytotoxic activity against several human cancer cell lines.[2]

| Cell Line | Cancer Type | Estimated IC50 (mg/mL) | Incubation Time (hours) |

| Hone-1 | Nasopharyngeal Carcinoma | 0.35 | 24 |

| AGS | Gastric Adenocarcinoma | 0.30 | 24 |

| HCT-116 | Colorectal Carcinoma | 0.30 | 24 |

| CL1-0 | Lung Adenocarcinoma | 0.25 | 24 |

Cytotoxicity of Momordica charantia Ethanol (B145695) Extract (BME)

An ethanol extract of bitter melon (BME) has shown cytotoxic effects on cervical cancer cell lines.[3]

| Cell Line | Cancer Type | Concentration (µg/mL) for ~50% Cytotoxicity |

| HeLa | Cervical Cancer | 100 |

| SiHa | Cervical Cancer | 160-180 |

Experimental Protocols

This section details the methodologies for the key experiments used to assess the cytotoxicity and apoptotic effects of Momordicine-I and related extracts.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

Materials:

-

Target cancer cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Momordicine-I or Momordica charantia extract

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Momordicine-I or the plant extract in the culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid toxicity. Remove the existing medium from the wells and add 100 µL of the prepared dilutions. Include vehicle-treated and untreated control wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well.

-

Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability relative to the control wells and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface using Annexin V and assessing cell membrane integrity with Propidium Iodide (PI).

Materials:

-

Treated and untreated cells

-

Annexin V-FITC (or other fluorochrome conjugates)

-

Propidium Iodide (PI) staining solution

-

1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Preparation: Induce apoptosis in the target cells by treating them with the desired concentrations of Momordicine-I or extract for a specified duration. Include an untreated control group.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension to pellet the cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Signaling Pathways and Mechanisms of Action

Preliminary studies indicate that Momordicine-I exerts its cytotoxic effects through the modulation of key signaling pathways involved in cell proliferation, survival, and metabolism.

Inhibition of c-Met Signaling Pathway

Momordicine-I has been shown to inhibit the c-Met signaling pathway in head and neck cancer cells. This inhibition leads to the inactivation of downstream signaling molecules such as STAT3, c-Myc, survivin, and cyclin D1, which are critical for tumor growth and survival.

Caption: Momordicine-I inhibits the c-Met signaling pathway.

Modulation of AMPK/mTOR Signaling Pathway

Recent studies have revealed that Momordicine-I can also modulate metabolic pathways in cancer cells by activating AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (B549165) (mTOR) and Akt signaling pathways, ultimately leading to apoptosis.

Caption: Momordicine-I modulates the AMPK/mTOR signaling pathway.

Experimental Workflow for Cytotoxicity Assessment

The general workflow for assessing the cytotoxic effects of a compound like Momordicine-I involves a series of in vitro assays.

References

- 1. Momordicine I suppresses glioma growth by promoting apoptosis and impairing mitochondrial oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Momordica charantia Extract Induces Apoptosis in Human Cancer Cells through Caspase- and Mitochondria-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thaiscience.info [thaiscience.info]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Momordicine V: An Inquiry into Target Identification and Validation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the biological activities and molecular targets of various cucurbitane-type triterpenoids isolated from bitter melon (Momordica charantia). However, specific research on the target identification and validation of Momordicine V is notably scarce in publicly available scientific databases. This guide will therefore focus on the well-characterized targets and validation of the closely related and extensively studied compound, Momordicine I , as a representative example of this class of molecules. The general biological activities of cucurbitane triterpenoids, which may be applicable to this compound, will also be discussed.

Introduction to Momordicine and Related Triterpenoids

Momordicines are a class of cucurbitane-type triterpenoids, which are the major bioactive constituents of bitter melon (Momordica charantia).[1] These compounds have garnered significant interest for their diverse pharmacological activities, including anti-diabetic, anti-inflammatory, and anti-tumor effects.[1][2] While a comprehensive understanding of this compound remains to be elucidated, research on analogous compounds, particularly Momordicine I, provides a strong framework for its potential biological activities and molecular targets.

Target Identification and Validation of Momordicine I

Recent studies have identified Momordicine I as a potent anti-tumor agent, particularly in the context of head and neck cancer.[3] The primary molecular target of Momordicine I has been identified as the c-Met signaling pathway.[3]

The c-Met/STAT3 Signaling Pathway

Momordicine I has been shown to inhibit the c-Met receptor tyrosine kinase and its downstream signaling molecules, including c-Myc, survivin, and cyclin D1. This inhibition is mediated through the inactivation of the Signal Transducer and Activator of Transcription 3 (STAT3). The proposed mechanism involves Momordicine I disrupting the phosphorylation and activation of STAT3, thereby preventing its translocation to the nucleus and the subsequent transcription of target genes involved in cell proliferation, survival, and angiogenesis.

Quantitative Data on Momordicine I Activity

The anti-cancer effects of Momordicine I have been quantified in various in vitro and in vivo studies.

| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |

| Cal27 | Head and Neck | Cytotoxicity | IC50 (48h) | 7 µg/mL | |

| JHU029 | Head and Neck | Cytotoxicity | IC50 (48h) | 6.5 µg/mL | |

| JHU022 | Head and Neck | Cytotoxicity | IC50 (48h) | 17 µg/mL |

Table 1: In Vitro Cytotoxicity of Momordicine I

| Animal Model | Cancer Type | Treatment | Endpoint | Result | Reference |

| Nude Mice | Head and Neck (Cal27 Xenograft) | Momordicine I | Tumor Growth Reduction | ~50% |

Table 2: In Vivo Anti-Tumor Activity of Momordicine I

Experimental Protocols for Target Validation

Cytotoxicity Assay

This assay determines the concentration of a compound required to inhibit the growth of cancer cells.

Protocol:

-

Cell Seeding: Cancer cell lines (e.g., Cal27, JHU029, JHU022) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of Momordicine I (or a vehicle control, e.g., DMSO) for a specified duration (e.g., 48 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Protocol:

-

Cell Lysis: Cancer cells are treated with Momordicine I for a specified time. The cells are then lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., c-Met, p-STAT3, STAT3, c-Myc, survivin, cyclin D1, and a loading control like β-actin).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: The intensity of the protein bands is quantified and normalized to the loading control to determine the relative protein expression levels.

In Vivo Xenograft Tumor Model

This animal model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Protocol:

-

Cell Implantation: Human cancer cells (e.g., Cal27) are subcutaneously injected into immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Compound Administration: Mice are randomly assigned to treatment groups and administered with Momordicine I (e.g., via intraperitoneal injection) or a vehicle control.

-

Tumor Measurement: Tumor volume and mouse body weight are measured regularly throughout the experiment.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting or immunohistochemistry) to assess the effect of the compound on target proteins in the tumor tissue.

General Biological Activities of Related Cucurbitane Triterpenoids

While specific data for this compound is limited, the broader class of cucurbitane triterpenoids from bitter melon has been shown to modulate several key signaling pathways.

Activation of the AMPK Signaling Pathway

Several momordicosides have been identified as activators of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK can lead to increased glucose uptake and fatty acid oxidation, which are beneficial for managing metabolic diseases like diabetes. The activation of AMPK by these triterpenoids is thought to occur via the upstream kinase CaMKKβ.

Anti-Inflammatory Activity

Extracts of Momordica charantia and its constituent triterpenoids have demonstrated anti-inflammatory properties. This is often attributed to the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway, a key regulator of the inflammatory response. Inhibition of NF-κB can lead to a reduction in the production of pro-inflammatory cytokines and mediators.

Conclusion and Future Directions

While the specific molecular targets of this compound remain to be elucidated, the extensive research on the closely related compound, Momordicine I, and the broader class of cucurbitane triterpenoids provides a strong foundation for future investigations. The identification of the c-Met/STAT3 pathway as a primary target for Momordicine I highlights a promising avenue for the development of novel anti-cancer therapies. Future research should focus on isolating and characterizing this compound to determine its specific bioactivities and molecular targets. Head-to-head comparisons with other momordicines will be crucial to understanding its unique therapeutic potential. The experimental protocols and signaling pathways detailed in this guide provide a comprehensive framework for the continued exploration of this promising class of natural products.

References

The Biosynthetic Pathway of Momordicine V in Momordica charantia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Momordica charantia, commonly known as bitter melon, is a plant of significant medicinal interest, largely due to its rich composition of bioactive cucurbitane-type triterpenoids. Among these, Momordicine V has attracted attention for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound. It details the enzymatic steps from primary metabolites to the core triterpenoid (B12794562) skeleton and the subsequent putative modifications. This document synthesizes available quantitative data, outlines detailed experimental protocols for key research methodologies, and presents visual representations of the biosynthetic pathway and associated research workflows to facilitate further investigation and exploitation of this valuable natural product.

Introduction

Momordica charantia produces a diverse array of secondary metabolites, with cucurbitane-type triterpenoids being a prominent class responsible for the characteristic bitter taste and various therapeutic effects of the plant. This compound, a member of this family, is a complex glycosylated triterpenoid. Understanding its biosynthetic pathway is crucial for several reasons: it can enable the enhancement of its production through metabolic engineering of the plant, facilitate its synthesis in heterologous systems, and provide a basis for the development of novel therapeutic agents. This guide aims to provide an in-depth technical resource for researchers engaged in the study of this compound and related compounds.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the universal precursors of isoprenoids and proceeds through the formation of a core cucurbitane skeleton, followed by a series of largely uncharacterized-functional tailoring reactions.

Formation of the Triterpenoid Precursor: 2,3-Oxidosqualene (B107256)

The pathway commences with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways[1]. These five-carbon units are sequentially condensed to form the 30-carbon precursor, squalene (B77637). Squalene then undergoes epoxidation, catalyzed by squalene epoxidase (SE), to yield 2,3-oxidosqualene. This molecule is the crucial branch-point intermediate for the biosynthesis of a vast array of triterpenoids and steroids in plants[1].

Cyclization to the Cucurbitane Skeleton

The defining step in the biosynthesis of this compound and other cucurbitacins is the cyclization of 2,3-oxidosqualene. In Momordica charantia, this reaction is catalyzed by the enzyme cucurbitadienol (B1255190) synthase (McCBS) , an oxidosqualene cyclase (OSC)[2][3]. McCBS facilitates a highly specific protonation-initiated cyclization cascade of 2,3-oxidosqualene to produce the characteristic tetracyclic cucurbitane skeleton in the form of cucurbitadienol [1][2].

Putative Post-Cyclization Modifications: Hydroxylations and Glycosylations

The conversion of the initial cucurbitadienol skeleton into the structurally diverse momordicines, including this compound, involves a series of tailoring reactions. While the specific enzymes responsible for the biosynthesis of this compound have not yet been functionally validated, it is widely accepted that these modifications are primarily catalyzed by two major classes of enzymes:

-

Cytochrome P450 Monooxygenases (CYPs): These enzymes are responsible for the hydroxylation of the triterpenoid backbone at specific positions. Transcriptome analyses of M. charantia have identified numerous candidate CYP genes that may be involved in cucurbitacin biosynthesis[1][4].

-

UDP-glycosyltransferases (UGTs): These enzymes catalyze the attachment of sugar moieties to the hydroxylated triterpenoid aglycone. This glycosylation step is crucial for the final structure and bioactivity of this compound[1][4].

The precise sequence of these hydroxylation and glycosylation events leading to this compound remains an active area of research.

Quantitative Data

Quantitative analysis of the intermediates and end-products of the this compound pathway, as well as the expression of the encoding genes, is essential for understanding its regulation and for metabolic engineering efforts.

Table 1: Gene Expression Data for Cucurbitadienol Synthase (McCBS) in Momordica charantia

| Tissue | Expression Level (RPKM)[2] | Relative mRNA Level (qRT-PCR)[3] |

| Leaf | High | High |

| Fruit | Low | Low |

| Root | Low | Low |

| Stem | Moderate | Moderate |

| Flower | Moderate | Moderate |

| Seed | Not Reported | Not Reported |

RPKM: Reads Per Kilobase of exon model per Million mapped reads. Data indicates that the initial step of cucurbitacin biosynthesis, the formation of cucurbitadienol, predominantly occurs in the leaves, suggesting subsequent transport of intermediates to the fruits where they accumulate[2][3].

Table 2: Concentration of Charantin (a related cucurbitane triterpenoid) in Momordica charantia

| Tissue/Condition | Charantin Content (mg/g DW) | Reference |

| Fruit (ripening stage) | Highest | [5] |

| Male Flowers | High | [5] |

| Red Light Treatment | Enhanced accumulation | [5] |

Experimental Protocols

RNA Extraction and qRT-PCR for Gene Expression Analysis

This protocol is adapted from methodologies described for gene expression studies in M. charantia[6][7][8].

-

Tissue Collection and RNA Extraction:

-

Harvest fresh plant tissues (leaves, fruits at different developmental stages, roots, etc.) and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder under liquid nitrogen.

-

Extract total RNA using a plant-specific RNA extraction kit following the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and agarose (B213101) gel electrophoresis.

-

-

cDNA Synthesis:

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Design gene-specific primers for the target gene (e.g., McCBS) and a suitable reference gene (e.g., actin or GAPDH).

-

Perform qRT-PCR using a SYBR Green-based master mix in a real-time PCR system.

-

The reaction mixture typically contains: 10 µL SYBR Green Master Mix, 1 µL of each primer (10 µM), 2 µL of diluted cDNA, and nuclease-free water to a final volume of 20 µL.

-

A typical PCR program includes an initial denaturation at 95°C for 3 min, followed by 40 cycles of 95°C for 15 s and 60°C for 30 s.

-

Analyze the relative gene expression using the 2-ΔΔCt method.

-

Heterologous Expression and In Vitro Enzyme Assay for Cucurbitadienol Synthase (McCBS)

This protocol is based on methods used for the functional characterization of oxidosqualene cyclases[1][9].

-

Gene Cloning and Vector Construction:

-

Amplify the full-length coding sequence of McCBS from M. charantia cDNA using high-fidelity DNA polymerase.

-

Clone the PCR product into a yeast expression vector (e.g., pYES2).

-

-

Yeast Transformation and Expression:

-

Transform the expression construct into a suitable Saccharomyces cerevisiae strain (e.g., a strain deficient in lanosterol (B1674476) synthase to reduce background).

-

Grow the transformed yeast in appropriate selection media.

-

Induce protein expression by transferring the culture to a galactose-containing medium.

-

-

Microsome Preparation:

-

Harvest the yeast cells by centrifugation.

-

Resuspend the cell pellet in an extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 0.3 M sucrose).

-

Disrupt the cells using glass beads or a French press.

-

Centrifuge the homogenate at low speed to remove cell debris.

-

Pellet the microsomal fraction by ultracentrifugation of the supernatant.

-

Resuspend the microsomal pellet in a suitable buffer.

-

-

In Vitro Enzyme Assay:

-

The reaction mixture (e.g., 100 µL) should contain: microsomal protein (50-100 µg), 2,3-oxidosqualene (substrate, e.g., 50 µM) dissolved in a detergent like Tween 80, and a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding a strong base (e.g., 1 M KOH in methanol).

-

-

Product Extraction and Analysis:

-

Extract the reaction products with an organic solvent (e.g., n-hexane or ethyl acetate).

-

Dry the organic phase and redissolve the residue in a suitable solvent.

-

Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) and compare with an authentic standard of cucurbitadienol if available.

-

Extraction and LC-MS/MS Analysis of this compound

This protocol is a generalized procedure based on methods for analyzing cucurbitane triterpenoids in M. charantia[2][10].

-

Sample Preparation and Extraction:

-

Lyophilize and grind plant tissues to a fine powder.

-

Extract a known amount of the powdered sample (e.g., 1 g) with a suitable solvent, such as 80% methanol (B129727) or ethanol, using ultrasonication or maceration.

-

Centrifuge the extract and collect the supernatant. Repeat the extraction process multiple times for exhaustive extraction.

-

Combine the supernatants and evaporate the solvent under reduced pressure.

-

The crude extract can be further purified using solid-phase extraction (SPE) if necessary.

-

Redissolve the final extract in a solvent compatible with the LC-MS system (e.g., methanol).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 1-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-to-product ion transitions for this compound.

-

Quantification: Generate a calibration curve using a purified standard of this compound.

-

-

Visualizations

Biosynthetic Pathway of this compound

Caption: Putative biosynthetic pathway of this compound in Momordica charantia.

Experimental Workflow for Gene Identification and Functional Characterization

Caption: Workflow for identifying and characterizing this compound biosynthetic genes.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in Momordica charantia is partially understood, with the initial cyclization step catalyzed by McCBS being well-characterized. However, the downstream tailoring enzymes, specifically the CYPs and UGTs, remain to be functionally elucidated. The information and protocols provided in this technical guide offer a solid foundation for researchers to further investigate this pathway. Future research should focus on the functional characterization of the candidate CYPs and UGTs to fully reconstitute the this compound biosynthetic pathway. Such knowledge will be instrumental for the metabolic engineering of M. charantia to enhance the production of this and other valuable medicinal compounds, and for exploring their potential in drug development.

References

- 1. academicjournals.org [academicjournals.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Metabolite Profile of Cucurbitane-Type Triterpenoids of Bitter Melon (Fruit of Momordica charantia) and Their Inhibitory Activity against Protein Tyrosine Phosphatases Relevant to Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Momordica charantia: Functional Components and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Three Selected Edible Crops of the Genus Momordica as Potential Sources of Phytochemicals: Biochemical, Nutritional, and Medicinal Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nanobioletters.com [nanobioletters.com]

- 8. ijpsm.com [ijpsm.com]

- 9. Quantitative determination of cucurbitane-type triterpenes and triterpene glycosides in dietary supplements containing bitter melon (Momordica charantia) by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]